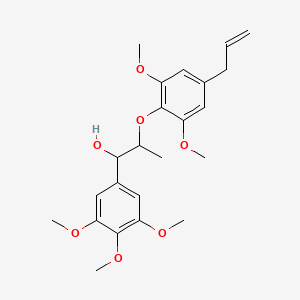![molecular formula C18H24N2O4 B12300485 3-(1-Methylindol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12300485.png)
3-(1-Methylindol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-(1-méthylindol-3-yl)-2-[méthyl-[(2-méthylpropan-2-yl)oxycarbonyl]amino]propanoïque est un composé organique complexe qui appartient à la classe des dérivés de l’indole. Les dérivés de l’indole sont connus pour leur large éventail d’activités biologiques et sont souvent utilisés dans les produits pharmaceutiques et les agrochimiques.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de l’acide 3-(1-méthylindol-3-yl)-2-[méthyl-[(2-méthylpropan-2-yl)oxycarbonyl]amino]propanoïque implique généralement des réactions organiques en plusieurs étapes. Les matières premières comprennent souvent des dérivés de l’indole et divers groupes protecteurs pour assurer des réactions sélectives.
-
Étape 1 : Formation d’un dérivé de l’indole
- Faire réagir le 1-méthylindole avec un agent halogénant approprié dans des conditions contrôlées pour introduire les substituants souhaités.
-
Étape 2 : Protection des groupes fonctionnels
- Protéger le groupe amino à l’aide d’un groupe tert-butoxycarbonyle (Boc) pour éviter les réactions secondaires indésirables.
-
Étape 3 : Réaction de couplage
- Coupler le dérivé de l’indole protégé avec un dérivé d’acide carboxylique approprié à l’aide d’agents de couplage comme EDCI ou DCC.
-
Étape 4 : Déprotection
- Enlever les groupes protecteurs en milieu acide pour obtenir le produit final.
Méthodes de production industrielle
Les méthodes de production industrielle peuvent impliquer des voies synthétiques similaires, mais elles sont optimisées pour la production à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu, de synthèses automatisées et de techniques de purification comme la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, souvent à l’aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide de l’hydrogénation ou d’hydrure métallique comme l’hydrure de lithium et d’aluminium.
Substitution : Des réactions de substitution nucléophile ou électrophile peuvent être effectuées, en fonction des groupes fonctionnels présents.
Réactifs et conditions usuels
Oxydation : Permanganate de potassium, trioxyde de chrome.
Réduction : Gaz hydrogène avec un catalyseur au palladium, hydrure de lithium et d’aluminium.
Substitution : Agents halogénants, nucléophiles comme les amines ou les alcools.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
4. Applications dans la recherche scientifique
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Étudié pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et agrochimiques.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and agrochemicals.
Mécanisme D'action
Le mécanisme d’action de l’acide 3-(1-méthylindol-3-yl)-2-[méthyl-[(2-méthylpropan-2-yl)oxycarbonyl]amino]propanoïque implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines impliquées dans les voies biologiques. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité, ce qui conduit à divers résultats biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide indole-3-acétique : Une hormone végétale bien connue avec des caractéristiques structurelles similaires.
Tryptophane : Un acide aminé essentiel avec un cycle indole.
Sérotonine : Un neurotransmetteur dérivé du tryptophane.
Unicité
L’acide 3-(1-méthylindol-3-yl)-2-[méthyl-[(2-méthylpropan-2-yl)oxycarbonyl]amino]propanoïque est unique en raison de ses substituants et de ses groupes fonctionnels spécifiques, qui peuvent conférer des activités biologiques et une réactivité chimique distinctes par rapport aux autres dérivés de l’indole.
Propriétés
Formule moléculaire |
C18H24N2O4 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
3-(1-methylindol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)24-17(23)20(5)15(16(21)22)10-12-11-19(4)14-9-7-6-8-13(12)14/h6-9,11,15H,10H2,1-5H3,(H,21,22) |
Clé InChI |
QFQVIPFCOYBZJD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C(CC1=CN(C2=CC=CC=C21)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


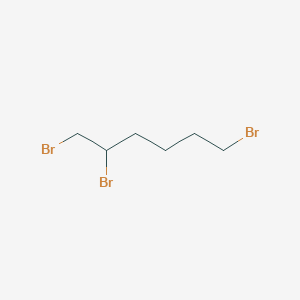
![Potassium;4-[7-hydroxy-2-[5-[5-[6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate](/img/structure/B12300419.png)


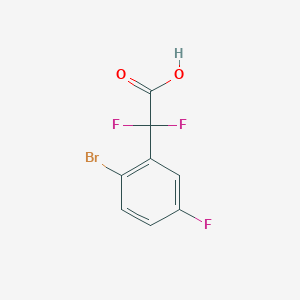
![2-[(2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol](/img/structure/B12300432.png)

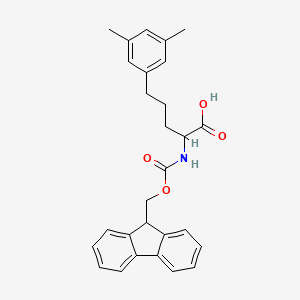
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12300451.png)
![(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 9H-xanthene-9-carboxylate;bromide](/img/structure/B12300452.png)
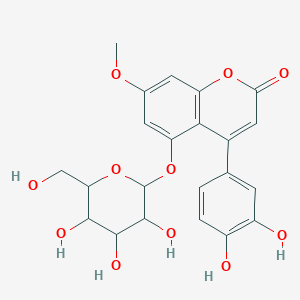
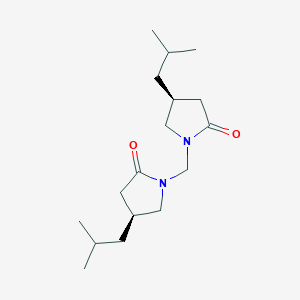
![5,13-bis(4-hydroxyphenyl)-7-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12300473.png)
